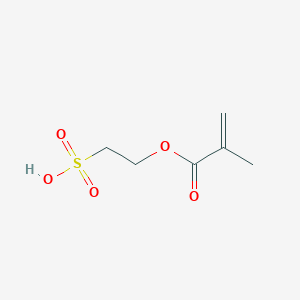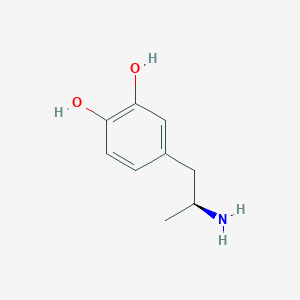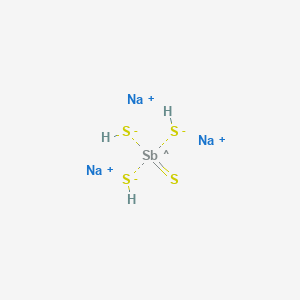
Sodium thioantimonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium thioantimonate, also known as sodium tetrathioantimonate (V), is an inorganic compound with the chemical formula Na₃SbS₄. The nonahydrate form of this compound, Na₃SbS₄·9H₂O, is commonly referred to as Schlippe’s salt, named after Johann Karl Friedrich von Schlippe. This compound is a member of the sulfosalt family and is characterized by its yellow crystalline appearance .
准备方法
Synthetic Routes and Reaction Conditions: Sodium thioantimonate nonahydrate can be synthesized through the reaction of antimony trisulfide, elemental sulfur, and an aqueous sulfide source. The reaction is as follows: [ 3 \text{Na}_2\text{S} + 2 \text{S} + \text{Sb}_2\text{S}_3 + 18 \text{H}_2\text{O} \rightarrow 2 \text{Na}_3\text{SbS}_4·9\text{H}_2\text{O} ]
Alternatively, sodium sulfide can be generated in situ by reacting sodium hydroxide with sulfur, which co-generates sodium sulfate: [ \text{Sb}_2\text{S}_3 + 8 \text{NaOH} + 6 \text{S} \rightarrow 2 \text{Na}_3\text{SbS}_4 + \text{Na}_2\text{SO}_4 + 4 \text{H}_2\text{O} ]
Industrial Production Methods: High-energy ball milling is an innovative method for synthesizing high-purity this compound nonahydrate. This method allows for a yield of approximately 90% in around four hours .
Types of Reactions:
Dissolution: this compound nonahydrate dissolves in water to form the tetrahedral SbS₄³⁻ ion.
Acidification: Upon acidification, this compound yields antimony pentasulfide: [ 2 \text{Na}_3\text{SbS}_4 + 6 \text{HCl} \rightarrow \text{Sb}_2\text{S}_5 + 6 \text{NaCl} + 3 \text{H}_2\text{S} ]
Common Reagents and Conditions:
Reagents: Hydrochloric acid, sodium hydroxide, sulfur, antimony trisulfide.
Conditions: Aqueous solutions, controlled temperatures, and specific pH levels.
Major Products:
- Antimony pentasulfide (Sb₂S₅)
- Sodium chloride (NaCl)
- Hydrogen sulfide (H₂S)
科学研究应用
Sodium thioantimonate has several applications in scientific research:
- Chemistry: Used as a precursor for synthesizing hybrid compounds and as a reagent in qualitative inorganic analysis .
- Biology and Medicine: Potential applications in developing sodium-ion conductors for solid-state batteries due to its high electrochemical stability .
- Industry: Utilized in the production of high-performance lithium-ion batteries and as a safer alternative to flammable organic liquid electrolytes .
作用机制
The exact mechanism of action of sodium thioantimonate is not fully understood. it is believed that antimony, a key component, interacts with sulfhydryl groups in enzymes crucial for tissue respiration. This interaction may inhibit enzyme activity, leading to various biochemical effects .
相似化合物的比较
- Potassium thioantimonate (K₃SbS₄)
- Ammonium thioantimonate ((NH₄)₃SbS₄)
- Antimony (III) sulfide (Sb₂S₃)
Comparison: Sodium thioantimonate is unique due to its high solubility in water and its ability to form stable nonahydrate crystals. Compared to potassium and ammonium thioantimonates, this compound is more commonly used in industrial applications due to its ease of synthesis and high yield .
属性
InChI |
InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSTSSPKIVXEO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Na3S4Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13776-84-6 |
Source


|
| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium tetrathioantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
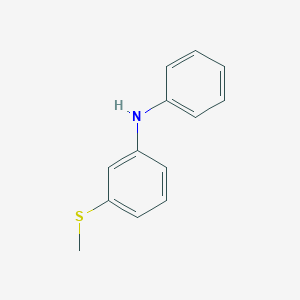
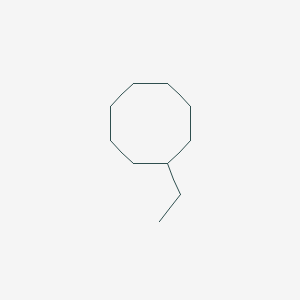
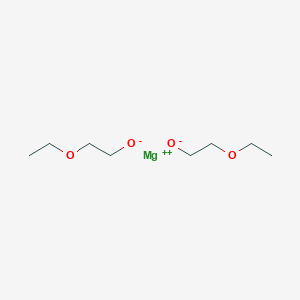
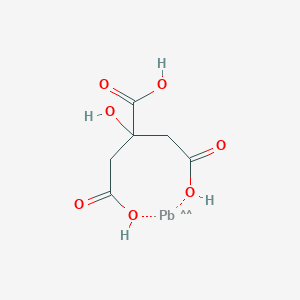
![(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B89195.png)
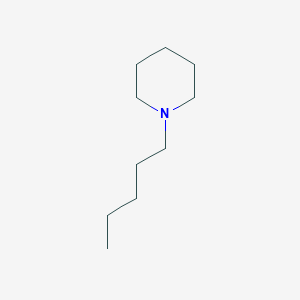
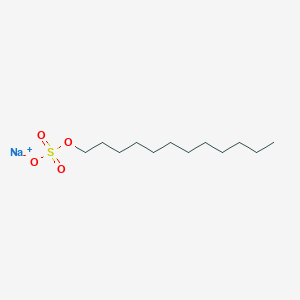
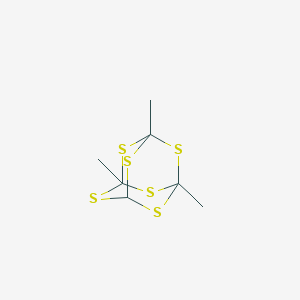
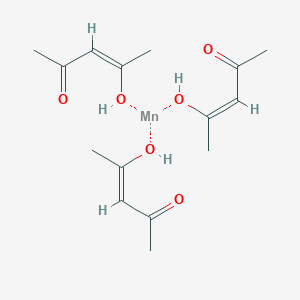
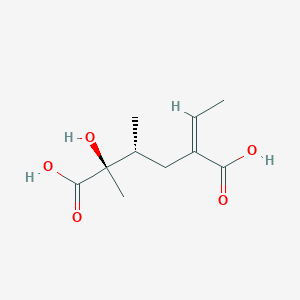
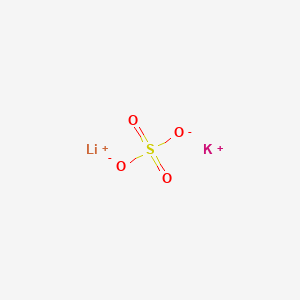
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
